molecular formula C10H8ClNO B1453581 (7-Chloroisoquinolin-3-yl)methanol CAS No. 1079652-66-6

(7-Chloroisoquinolin-3-yl)methanol

Cat. No. B1453581
CAS RN: 1079652-66-6
M. Wt: 193.63 g/mol
InChI Key: HKLBGIQWDNQNDM-UHFFFAOYSA-N
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Description

“(7-Chloroisoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is used in research and has potential applications in various fields of chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “(7-Chloroisoquinolin-3-yl)methanol”, has been reported in the literature . Various synthesis protocols have been used, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “(7-Chloroisoquinolin-3-yl)methanol” consists of a quinoline ring with a chlorine atom at the 7th position and a methanol group at the 3rd position . The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Drug Design and Development

(7-Chloroisoquinolin-3-yl)methanol: serves as a key intermediate in the synthesis of various quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of bioactivity, making it a significant pharmacophore in medicinal chemistry . It has been utilized in the design of compounds with anti-inflammatory, antimalarial, and anticancer properties.

Synthetic Chemistry

This compound is used in regioselective N-alkylation reactions, which are fundamental in organic synthesis . Such reactions are crucial for constructing complex molecules and can be applied to the synthesis of natural products and pharmaceuticals.

Pharmacological Research

Functionalized quinoline motifs, which can be derived from (7-Chloroisoquinolin-3-yl)methanol , have shown substantial efficacy in pharmacological applications . These include the development of new drugs with potential therapeutic effects against various diseases.

Antimicrobial Agents

Research has been conducted on new derivatives of 7-chloroquinoline for their antimicrobial properties . The structural modification of quinoline derivatives can lead to the discovery of novel antimicrobial agents.

Anti-inflammatory Agents

Specific quinoline derivatives synthesized using (7-Chloroisoquinolin-3-yl)methanol have been screened for their anti-inflammatory potential . These compounds could contribute to the development of new anti-inflammatory medications.

Anticancer Research

The synthesis of quinoline derivatives from (7-Chloroisoquinolin-3-yl)methanol has been evaluated for anticancer activity. This research is vital for developing new cancer therapies .

properties

IUPAC Name

(7-chloroisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLBGIQWDNQNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloroisoquinolin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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